Lachnone A

Antimycobacterial Chromone SAR Negative Control

Chromone derivative screening often yields false positives from non-specific assay interference. Lachnone A is the validated null-activity reference standard for counter-screening workflows. • Demonstrated inactivity against M. tuberculosis (MIC >200 µg/mL), P. falciparum, C. albicans, and human cancer lines KB/BC-1 • Simplest lachnone scaffold (C11H10O4, MW 206.19) - ideal starting point for SAR derivatization and total synthesis • ≥95% HPLC purity; authentic fungal secondary metabolite isolated from Lachnum sp. BCC 2424

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
Cat. No. B021906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLachnone A
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)OC(=C(C2=O)O)C)O
InChIInChI=1S/C11H10O4/c1-5-3-7(12)9-8(4-5)15-6(2)10(13)11(9)14/h3-4,12-13H,1-2H3
InChIKeyBUDFSMORTDVVOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff white to grey solid

Structure & Identifiers


Interactive Chemical Structure Model





Lachnone A: Research-Grade Chromone Metabolite


Lachnone A (CAS 903892-99-9) is a chromone derivative belonging to the lachnone series of natural products isolated from the filamentous fungus Lachnum sp. BCC 2424 [1]. It is a pure, structurally elucidated secondary metabolite with the molecular formula C11H10O4 (MW 206.19) and features a 3,5-dihydroxy-2,7-dimethyl-4H-chromen-4-one core [2]. Unlike many chromones that exhibit broad or potent bioactivity, Lachnone A is primarily characterized by its demonstrated lack of activity against several common biological targets, a property that establishes it as a valuable negative control and selectivity reference standard in assays where related chromones demonstrate activity [1].

Lachnone A: Generic Substitution Risks


Interchanging Lachnone A with other chromones from the same fungal genus, such as Lachnones B–E or other Lachnum metabolites, introduces significant scientific risk due to their divergent biological activity profiles. While Lachnones B (2) and D (4) exhibit mild inhibition against *Mycobacterium tuberculosis* (MIC 200 µg/mL), Lachnone A is demonstrably inactive against this and other targets [1][2]. This functional divergence is dictated by minor structural variations—Lachnone B (C11H10O5) and D possess additional hydroxyl or methyl groups that critically alter target engagement [1]. Procurement of an uncharacterized 'Lachnum chromone fraction' or a substitute analog would invalidate comparative assays requiring Lachnone A's specific null-activity signature, underscoring the necessity for the precisely defined compound.

Lachnone A Selectivity Profile


Anti-Tubercular Activity: Inactive vs. Mild Inhibition

Lachnone A is distinguished from its closest co-isolated analogs, Lachnones B and D, by its complete lack of anti-tubercular activity. In standardized broth microdilution assays against *Mycobacterium tuberculosis* H37Ra, Lachnone A exhibited no detectable growth inhibition, whereas both Lachnone B and Lachnone D demonstrated mild but quantifiable inhibition with Minimum Inhibitory Concentration (MIC) values of 200 µg/mL [1]. This divergent activity within a single family of chromones highlights the critical impact of subtle structural differences on target engagement.

Antimycobacterial Chromone SAR Negative Control

Null Cytotoxicity vs. Cytotoxic Chromones

Lachnone A is characterized by a lack of cytotoxicity against the human oral epidermoid carcinoma (KB) and human breast cancer (BC-1) cell lines, setting it apart from other fungal chromones that often possess cytotoxic properties [1]. This null activity is a quantifiable property; the compound did not exhibit growth inhibition in these assays. In contrast, many natural product chromones and xanthones demonstrate low to sub-micromolar IC50 values against various cancer cell lines, a class-level characteristic from which Lachnone A deviates [1].

Cytotoxicity Cancer Cell Lines Selectivity Profiling

Differential Antimicrobial Spectrum

Lachnone A exhibits a narrow and weak antimicrobial profile that is quantitatively distinct from both broader-spectrum chromones and other Lachnum metabolites. It is reported to possess only weak activity against bacteria [1], while being demonstrably inactive against *Plasmodium falciparum* (antimalarial), *Candida albicans* (antifungal), and *Mycobacterium tuberculosis* (antimycobacterial) [1]. This selectivity contrasts with compounds like Lachnuoic Acid A from a related *Lachnum* species, which exhibits potent antimicrobial activity against *Staphylococcus aureus* (MIC 16.6 µg/mL) and *Bacillus subtilis* (MIC 8.3 µg/mL) [2].

Antimicrobial Antifungal Antimalarial Selectivity

Minimalist Chromone Core for SAR Studies

Lachnone A (C11H10O4) possesses the simplest molecular framework among the lachnones A-E series, featuring only two methyl and two hydroxyl substituents on the chromone core [1]. This minimal substitution pattern contrasts with the more complex structures of lachnones B–E, which incorporate additional hydroxymethyl, methoxy, or lactone moieties [1]. For structure-activity relationship (SAR) studies aimed at elucidating the minimal pharmacophore required for a specific biological effect, Lachnone A provides an uncluttered baseline scaffold that is more amenable to systematic derivatization and computational modeling than its bulkier, more functionalized analogs.

Structure-Activity Relationship Chromone Scaffold Chemical Probe

Lachnone A Key Research Applications


Inactive Control for Anti-Tubercular Assays

Lachnone A serves as a critical inactive control in assays evaluating the antimycobacterial activity of novel chromone derivatives or other compounds. Its demonstrated lack of inhibition against *M. tuberculosis* (MIC >200 µg/mL) allows researchers to benchmark the activity of test compounds like Lachnone B (MIC 200 µg/mL) and Lachnone D (MIC 200 µg/mL), ensuring that observed effects are due to specific compound-target interactions rather than non-specific assay interference [1].

Selectivity Standard for Cytotoxicity & Antimicrobial Profiling

Due to its well-characterized null activity against human cancer cell lines (KB, BC-1) and key pathogens (*P. falciparum*, *C. albicans*), Lachnone A is an ideal reference compound for counter-screening [1]. It enables the rapid identification of non-selective, broadly cytotoxic, or promiscuous inhibitors from chemical libraries, thereby improving the efficiency and interpretability of high-throughput screening campaigns.

Minimalist Scaffold for Chromone SAR

As the simplest member of the lachnone series (C11H10O4), Lachnone A provides a clean, unsubstituted chromone core for medicinal chemistry and chemical biology programs [1]. Researchers can use it as a starting point for systematic derivatization to elucidate the minimal structural requirements for target binding, a task complicated by the additional functional groups present in lachnones B–E [1]. Its low molecular weight (206.19 Da) and lack of chiral centers also make it a more tractable target for total synthesis efforts aimed at generating novel analogs .

Negative Control in Fungal Metabolite Screening

In natural product discovery workflows examining extracts or fractions from *Lachnum* species or other fungi, Lachnone A can be included as a defined negative control. Its established inactivity in a panel of standard assays (antimalarial, antifungal, antimycobacterial, and cytotoxicity) provides a baseline for identifying truly active and selective secondary metabolites, thereby reducing false-positive rates associated with complex natural product matrices [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lachnone A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.